Tributyl Phosphate-d27: A Technical Guide to Chemical Properties and Stability
Tributyl Phosphate-d27: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties and stability of Tributyl phosphate-d27 (TBP-d27). As the deuterated analog of Tributyl phosphate (TBP), its physical and chemical behaviors are nearly identical to the unlabeled compound. TBP-d27 is primarily utilized as an internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a tracer in metabolic or environmental fate studies.[1] The substitution of hydrogen with deuterium provides a distinct mass shift (M+27), enabling precise differentiation from its non-deuterated counterpart without significantly altering its chemical reactivity.
Chemical and Physical Properties
Tributyl phosphate-d27 is a colorless to light yellow, odorless, and viscous liquid.[1][2][3] It is miscible with most common organic solvents and diluents.[2] While stable under recommended storage conditions, it is combustible and can react with strong oxidizing agents.[3][4] The key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Tributyl Phosphate-d27 and Tributyl Phosphate
| Property | Value (TBP-d27) | Value (TBP) | Reference(s) |
| Molecular Formula | C₁₂D₂₇O₄P | C₁₂H₂₇O₄P | [1][3] |
| Molecular Weight | 293.48 g/mol | 266.31 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | Colorless to pale-yellow liquid | [1][3] |
| Odor | Odorless | Odorless | [2][5] |
| Isotopic Purity | ≥98 atom % D | N/A | |
| Chemical Purity | ≥98% (CP) | ≥99% | |
| Boiling Point | Not specified; expected to be similar to TBP | 289 °C (552 °F) at 1 atm180-183 °C at 22 mmHg | [6] |
| Melting Point | Not specified; expected to be similar to TBP | -79 °C (-110.2 °F) | [4] |
| Density | Not specified; expected to be similar to TBP | 0.979 g/mL at 25 °C | [4] |
| Flash Point | 145 °C (293 °F) - closed cup | 146 °C (295 °F) | [6] |
| Autoignition Temp. | Not specified; expected to be similar to TBP | 410 °C (770 °F) | |
| Refractive Index | Not specified; expected to be similar to TBP | n20/D 1.424 | [4] |
| Vapor Density | Not specified; expected to be similar to TBP | 9.2 (vs air) | |
| Water Solubility | Not specified; expected to be similar to TBP | 280 mg/L at 25 °C | [5] |
| Log P (Octanol/Water) | Not specified; expected to be similar to TBP | 3.99 - 4.01 | [7] |
Chemical Stability and Reactivity
Tributyl phosphate is a chemically stable compound, noted for its thermal stability and resistance to oxidation.[8][9] However, it undergoes degradation under specific conditions such as high temperatures, radiation, and in the presence of acidic or alkaline media.
Thermal Stability and Decomposition
TBP is thermally unstable at temperatures approaching its boiling point and will begin to decompose.[7] Violent decomposition can occur in the presence of nitric acid at temperatures above 130 °C.[10] Under adiabatic conditions, TBP exhibits multiple self-heating exothermic activities, with the primary exotherm beginning at 250 °C, accompanied by a significant rise in pressure.[10] The thermal decomposition follows a first-order Arrhenius kinetic model.[10]
The primary decomposition pathway involves the splitting of the C-O bond, leading to the formation of butene and phosphoric acid.[7] In the presence of excess oxygen, complete combustion to carbon dioxide and water occurs at approximately 700 °C.[7] Upon decomposition, TBP can release toxic fumes of phosphorus oxides, phosphine, and carbon oxides.[2]
Hydrolytic Stability
The most significant reactions involving TBP are hydrolytic.[8][9] Hydrolysis involves the cleavage of the butyl or butoxy group, leading to the stepwise formation of dibutyl phosphate (DBP), monobutyl phosphate (MBP), and ultimately, phosphoric acid (H₃PO₄) and butanol.[8][9][11]
-
Mechanism : Hydrolysis can occur in both the aqueous and organic phases and is catalyzed by both acids and bases.[8][9] The reaction is first-order with respect to the ester.[8][9] While the rate is faster in the aqueous phase, the low solubility of TBP makes the organic phase reaction more significant in many applications.[8][9]
-
Base-Catalyzed Hydrolysis : In the presence of a base, the reaction typically occurs only in the aqueous phase and tends to stop at the formation of dibutyl phosphate.[8][9]
-
Acid-Catalyzed Hydrolysis : The rate of acid hydrolysis depends on the nature and concentration of the acid.[8][9] The hydrolysis rate increases significantly with temperature.[8][9]
-
Neutral Conditions : Despite being susceptible to hydrolysis, one study reported that hydrolytic degradation was not observed after 30 days in sterile water with a pH ranging from 3 to 11, suggesting the process can be slow under certain conditions.[3]
Caption: Stepwise hydrolysis pathway of Tributyl phosphate-d27.
Radiolytic Stability
In nuclear fuel reprocessing, TBP is exposed to ionizing radiation, which can cause degradation.[11] This radiolysis leads to the formation of DBP and MBP, similar to hydrolysis.[11] The presence of these degradation products is undesirable as they can form stable complexes with metal ions, affecting the efficiency of extraction processes.[8][9] Studies comparing deuterated and unlabeled TBP found that the extent of radiolytic degradation and the formation pattern of DBP and MBP were very similar for both, indicating a minimal kinetic isotope effect in γ-radiolysis.[12]
General Reactivity and Incompatibilities
Tributyl phosphate-d27 is incompatible with strong oxidizing agents and strong bases.[2][4] It may also attack some forms of plastics and rubber.[2] It is considered stable under normal, recommended storage conditions, typically below +30°C in a tightly sealed container.[4][5]
Experimental Protocols
Synthesis of Tributyl Phosphate
Tributyl phosphate is commercially prepared by the reaction of phosphorus oxychloride with n-butanol.[2][7] A similar procedure would be used for TBP-d27, substituting n-butanol with n-butanol-d9.
Methodology:
-
Reaction Setup: A multi-necked flask is equipped with a mechanical stirrer, condenser, thermometer, and a dropping funnel. The system is protected from atmospheric moisture using calcium chloride tubes.
-
Reactant Charging: Dry n-butanol-d9, a hydrogen chloride acceptor (e.g., pyridine or sodium acetate), and a dry solvent (e.g., benzene) are charged into the flask.[13] The mixture is cooled to between -5 °C and 10 °C using an ice-salt bath.[13]
-
Phosphorus Oxychloride Addition: Freshly distilled phosphorus oxychloride is added dropwise from the funnel at a rate that maintains the reaction temperature below 10 °C.
-
Reaction Completion: After the addition is complete, the mixture is gently refluxed for approximately 2 hours to ensure the reaction goes to completion, then cooled to room temperature.
-
Workup and Purification:
-
Water is added to dissolve the pyridine hydrochloride byproduct. The organic layer is separated.
-
The organic layer is washed multiple times with water until the washings are neutral.
-
The layer is dried over an anhydrous drying agent like sodium sulfate.
-
The solvent (benzene) is removed by evaporation.
-
The crude TBP-d27 is purified by vacuum distillation to yield the final product.
-
Caption: Experimental workflow for the synthesis and purification of TBP-d27.
Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol describes a general method for the quantification of TBP, which is directly applicable to TBP-d27.
Methodology:
-
Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID).[14]
-
Column: A capillary column suitable for polar compounds, such as a J&W DB-Wax (30 m x 0.53 mm, 1 µm film thickness).[14]
-
Instrumental Conditions:
-
Sample and Standard Preparation:
-
Prepare a stock solution of TBP-d27 in a suitable solvent (e.g., diethyl ether).[15]
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 50 to 150 µg/mL).[14]
-
Prepare unknown samples by diluting them to fall within the calibration range.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared samples.
-
Determine the concentration of TBP-d27 in the samples by comparing their peak areas to the calibration curve.
-
Determination of Hydrolysis Products by Ion Chromatography
The primary degradation products of TBP, dibutyl phosphate (DBP) and monobutyl phosphate (MBP), can be quantified using ion chromatography.[11][16]
Methodology:
-
System: An ion chromatograph with a suppressed conductivity detector.
-
Separation Column: An anion-exchange column, such as a Dionex IonPac AS5A or AS11, is effective for separating DBP and MBP from other anions.[11] The AS5A column is noted for providing a very efficient separation between DBP and nitrite ions.[11]
-
Eluent: A suitable alkaline eluent, such as a sodium hydroxide or sodium carbonate/bicarbonate gradient, is used to separate the analytes.
-
Sample Preparation: Aqueous samples containing the hydrolysis products are filtered and injected directly. For organic samples, a liquid-liquid extraction into an aqueous base is required to transfer the acidic DBP and MBP into the aqueous phase for analysis.
-
Quantification: The concentration of DBP and MBP is determined by comparing the peak areas from the sample chromatogram to those of known standards. The detection limits for this method can be in the sub-micromolar range.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
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- 3. Tributyl Phosphate | (C4H9)3PO4 | CID 31357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tributyl phosphate CAS#: 126-73-8 [m.chemicalbook.com]
- 5. What is Tributyl phosphate?_Chemicalbook [chemicalbook.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Tributyl phosphate (EHC 112, 1991) [inchem.org]
- 8. The Chemistry of Tributyl Phosphate: A Review - UNT Digital Library [digital.library.unt.edu]
- 9. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Method for synthesizing tributyl phosphate - Eureka | Patsnap [eureka.patsnap.com]
- 14. Method development and validation for the GC-FID assay of tributyl phosphate in a phospholipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdc.gov [cdc.gov]
- 16. ANALYTICAL METHODS FOR THE INSPECTION OF TRIBUTYL PHOSPHATE (Technical Report) | OSTI.GOV [osti.gov]
